molecular formula C15H21ClN2O2 B5308667 N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide

N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide

Cat. No.: B5308667
M. Wt: 296.79 g/mol
InChI Key: OEYFSJQERNSYTJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a chlorobenzyl group, a dimethyl morpholine ring, and an acetamide moiety

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-11-8-18(9-12(2)20-11)10-15(19)17-7-13-3-5-14(16)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYFSJQERNSYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide typically involves the following steps:

    Formation of the chlorobenzyl intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with a suitable nucleophile.

    Introduction of the morpholine ring: The intermediate is then reacted with 2,6-dimethylmorpholine under appropriate conditions to form the desired morpholinyl intermediate.

    Acetamide formation: Finally, the morpholinyl intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield this compound oxides, while substitution could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: It could be investigated for its pharmacological effects and potential therapeutic uses.

    Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide would depend on its specific biological or pharmacological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-piperidinyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-pyrrolidinyl)acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N-(4-chlorobenzyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can affect its solubility, stability, and interaction with biological targets.

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